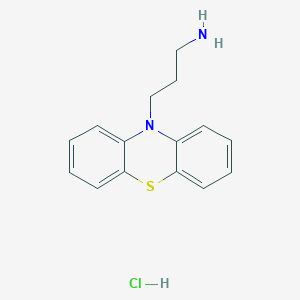
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
Overview
Description
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C15H17ClN2S and its molecular weight is 292.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride are dopamine receptors and histamine H1 receptors . Dopamine receptors are involved in transmitting signals between brain cells, and histamine H1 receptors mediate the central and peripheral effects of histamine.
Mode of Action
this compound acts by blocking these receptors in the brain . By antagonizing dopamine receptors, it prevents over-stimulation caused by an excess amount of dopamine in the brain . Similarly, by antagonizing histamine H1 receptors, it prevents the effects of histamine .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For example, it is recommended to store the compound at room temperature , suggesting that high temperatures may affect its stability.
Biological Activity
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride, a derivative of phenothiazine, exhibits a range of biological activities that have garnered interest in pharmacological research. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound is characterized by its phenothiazine moiety, which consists of a bicyclic structure containing sulfur and nitrogen. Its synthesis typically involves multi-step organic reactions, where the phenothiazine framework is modified to enhance biological activity. For instance, the synthesis of methyl[3-(10H-phenothiazin-10-yl)propyl]amine has been documented, showing significant neuroleptic and antiproliferative activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Neuroleptic Activity
Phenothiazines are well-known for their neuroleptic effects, primarily through antagonism of dopamine D2 receptors. This property is critical for their use in treating psychiatric disorders such as schizophrenia. Studies indicate that derivatives like 3-(10H-phenothiazin-10-yl)propan-1-amine exhibit significant neuroleptic activity, suggesting potential applications in managing psychotic symptoms .
2. Anticancer Properties
Research has shown that phenothiazine derivatives possess anticancer properties, particularly through mechanisms involving apoptosis and cell cycle modulation. For example, specific derivatives have demonstrated cytotoxic effects against various cancer cell lines, including liver cancer cells, with some compounds exhibiting low toxicity in vivo models like zebrafish . The compound's ability to inhibit cell proliferation and induce apoptosis has been noted, making it a candidate for further investigation in cancer therapy.
3. Cholinesterase Inhibition
Another significant biological activity is the inhibition of cholinesterase enzymes, which play a vital role in neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease. Studies have reported that certain phenothiazine derivatives modulate cholinesterase activity in a dose-dependent manner, indicating their potential as therapeutic agents for cognitive disorders .
4. Antimicrobial Activity
Emerging research has highlighted the antimicrobial properties of phenothiazine derivatives. Compounds synthesized from the phenothiazine scaffold have shown promising antibacterial and antifungal activities against various pathogens. This aspect opens new avenues for developing antimicrobial agents based on the phenothiazine structure .
Research Findings and Case Studies
Several studies provide insight into the biological activity of this compound:
Properties
IUPAC Name |
3-phenothiazin-10-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUSWGAEHMVZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















